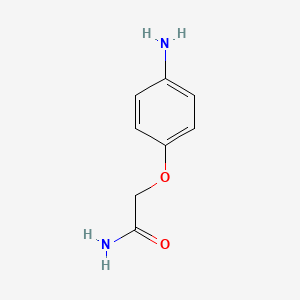

2-(4-Aminophenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-aminophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKCPIVADVZEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388583 | |

| Record name | 2-(4-aminophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58232-55-6 | |

| Record name | 2-(4-aminophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenoxy)acetamide from p-Aminophenol

This technical guide provides a comprehensive overview of the synthesis of 2-(4-aminophenoxy)acetamide, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the direct synthesis from p-aminophenol and 2-chloroacetamide via the Williamson ether synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a bifunctional molecule featuring a primary aromatic amine and an acetamide group linked by an ether bridge. This structure makes it a versatile building block for the synthesis of more complex molecules, including bioactive compounds and polymers. The synthesis route from readily available p-aminophenol presents an economical and practical approach. This guide will detail the chemical principles, experimental procedures, and analytical considerations for this synthesis.

Reaction Analysis and Strategy

The core transformation in the synthesis of this compound from p-aminophenol is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The overall reaction is as follows:

A critical aspect of this synthesis is the presence of two nucleophilic sites in p-aminophenol: the hydroxyl group (-OH) and the amino group (-NH2). Under basic conditions required for the deprotonation of the phenolic hydroxyl, the amino group can also react with 2-chloroacetamide, leading to N-alkylation as a significant side product.

To achieve regioselective O-alkylation, two primary strategies can be employed:

-

Direct Synthesis with Controlled Conditions: This approach involves carefully controlling the reaction conditions, such as the base, solvent, and temperature, to favor the reaction at the more acidic phenolic hydroxyl group over the amino group. This is the most direct route and will be the focus of the detailed experimental protocol.

-

Protecting Group Strategy: This method involves the protection of the more nucleophilic amino group, typically by acetylation to form N-(4-hydroxyphenyl)acetamide (paracetamol). The subsequent Williamson ether synthesis on the phenolic hydroxyl group is then followed by the deprotection of the amino group to yield the final product. This multi-step process can offer higher selectivity and cleaner reaction profiles.

-

Alternative Starting Material: A third strategy involves starting with 4-nitrophenol. The ether linkage is formed first, and then the nitro group is reduced to the desired amino group. This circumvents the issue of the competing nucleophilicity of the amino group in p-aminophenol.

This guide will provide a detailed protocol for the direct synthesis approach, which is the most atom-economical route.

Experimental Protocol: Direct Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols.[1][2][3]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Aminophenol | 109.13 | 10.91 g | 0.10 |

| 2-Chloroacetamide | 93.51 | 9.35 g | 0.10 |

| Potassium Hydroxide (KOH) | 56.11 | 6.17 g | 0.11 |

| Ethanol (95%) | - | 100 mL | - |

| Deionized Water | - | 50 mL | - |

| Hydrochloric Acid (6 M) | - | As needed | - |

| Ethyl Acetate | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

3.2. Procedure

-

Formation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.91 g (0.10 mol) of p-aminophenol and 6.17 g (0.11 mol) of potassium hydroxide in 100 mL of 95% ethanol. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium p-aminophenoxide salt.

-

Alkylation Reaction: To the stirred solution, add 9.35 g (0.10 mol) of 2-chloroacetamide. Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water.

-

Carefully acidify the aqueous solution to a pH of approximately 7-8 with 6 M hydrochloric acid. This step neutralizes any unreacted potassium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

3.3. Expected Yield

The expected yield for this type of Williamson ether synthesis is typically in the range of 60-70%. Based on a similar synthesis of ethyl 2-(4-aminophenoxy)acetate which reported a yield of 62%, a similar outcome can be anticipated for this reaction.[4]

Quantitative Data Summary

| Parameter | Value | Reference/Note |

| Reactants | ||

| p-Aminophenol | 10.91 g (0.10 mol) | |

| 2-Chloroacetamide | 9.35 g (0.10 mol) | |

| Potassium Hydroxide | 6.17 g (0.11 mol) | 1.1 equivalents |

| Product | ||

| This compound | Theoretical: 16.62 g | |

| Expected: 9.97 - 11.63 g | Based on 60-70% yield | |

| Reaction Conditions | ||

| Solvent | 95% Ethanol | |

| Temperature | Reflux (approx. 78 °C) | |

| Reaction Time | 4-6 hours |

Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

5.1. Predicted Spectroscopic Data

The following data is predicted based on the known spectral data of the closely related compound, ethyl 2-(4-aminophenoxy)acetate.[4]

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 6.65 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 7.2-7.0 (br s, 2H, -CONH₂), 4.70 (s, 2H, -NH₂), 4.40 (s, 2H, -O-CH₂-) |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): 170.5 (C=O), 149.0 (C-O), 143.0 (C-NH₂), 115.8 (Ar-CH), 115.0 (Ar-CH), 67.0 (-O-CH₂-) |

| Mass Spectrometry (ESI-MS) | m/z: 167.08 [M+H]⁺, 189.06 [M+Na]⁺ |

| Melting Point | Not available in searched literature. To be determined experimentally. |

Visualizations

6.1. Reaction Pathway

Caption: Williamson ether synthesis pathway for this compound.

6.2. Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Safety Considerations

-

p-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.

-

2-Chloroacetamide: Toxic if swallowed and causes severe skin burns and eye damage.

-

Potassium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

-

Organic Solvents (Ethanol, Ethyl Acetate): Flammable.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide outlines a robust and direct method for the synthesis of this compound from p-aminophenol using the Williamson ether synthesis. By providing a detailed experimental protocol, quantitative data, and clear visualizations, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. While direct synthesis is presented as the primary route, careful consideration of the alternative strategies involving protecting groups or different starting materials may be beneficial for specific applications requiring higher purity or yield. The successful synthesis and characterization of this compound will enable further exploration of its potential in various scientific endeavors.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 4. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

Spectroscopic Characterization of 2-(4-Aminophenoxy)acetamide by Nuclear Magnetic Resonance (NMR)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(4-Aminophenoxy)acetamide. Due to the limited availability of experimental NMR data for this specific compound in publicly accessible literature, this guide utilizes high-quality predicted NMR data to facilitate its identification and structural elucidation. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and structurally related molecules.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data, generated using advanced computational algorithms, is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | Doublet | 2H | Ar-H (ortho to -O) |

| ~6.65 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~7.20 | Singlet (broad) | 2H | -NH₂ (amide) |

| ~4.35 | Singlet | 2H | -O-CH₂- |

| ~4.90 | Singlet (broad) | 2H | -NH₂ (aromatic) |

Note: Predicted chemical shifts and multiplicities can vary slightly based on the prediction algorithm and the solvent used. The broadness of the amine and amide proton signals is due to quadrupole moments and potential hydrogen exchange.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. Table 2 summarizes the predicted chemical shifts for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| ~171.5 | C=O (amide) |

| ~149.0 | C-O (aromatic) |

| ~142.0 | C-NH₂ (aromatic) |

| ~116.0 | CH (aromatic, ortho to -O) |

| ~115.5 | CH (aromatic, ortho to -NH₂) |

| ~68.0 | -O-CH₂- |

Experimental Protocols

While the presented data is predictive, the following experimental protocols outline the standard procedures for acquiring high-quality NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds with amine and amide functionalities due to its ability to solubilize polar compounds and slow down proton exchange. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be considered.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

-

Referencing: An internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is typically added to the solvent by the manufacturer for chemical shift referencing.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover all proton signals.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A delay of 2-5 seconds is used to ensure proper relaxation of quaternary carbons.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.

Caption: Predicted ¹H NMR Spectral Regions for this compound.

Caption: A typical workflow for NMR spectroscopic analysis.

An In-depth Technical Guide to the X-ray Crystallography of Novel 2-(4-Aminophenoxy)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, X-ray crystallographic analysis, and potential biological significance of novel 2-(4-aminophenoxy)acetamide derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, structural biology, and drug development.

Introduction

This compound derivatives represent a class of organic compounds with significant potential in the development of novel therapeutic agents. Their structural motif, featuring a flexible acetamide linker connected to a phenoxy ring, allows for diverse substitutions and modifications, making them attractive candidates for targeting a range of biological macromolecules. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This guide details the experimental protocols for their synthesis and crystallographic characterization, presents key structural data, and explores their potential modulation of critical biological signaling pathways.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the title compounds is typically achieved through a multi-step process, as exemplified by the preparation of ethyl-2-(4-aminophenoxy)acetate and subsequent derivatization.

2.1.1. Synthesis of Ethyl-2-(4-aminophenoxy)acetate

A common synthetic route involves the initial alkylation of p-nitrophenol followed by the reduction of the nitro group.[1]

-

Step 1: Alkylation of p-Nitrophenol: A mixture of p-nitrophenol and anhydrous potassium carbonate in a suitable solvent such as dry acetone is refluxed with stirring. Ethyl 2-bromoacetate and a catalytic amount of potassium iodide are then added, and the reaction mixture is refluxed for several hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered while hot, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)acetate.

-

Step 2: Reduction of the Nitro Group: The crude ethyl 2-(4-nitrophenoxy)acetate is dissolved in a mixture of ethanol and water containing ammonium chloride. The mixture is refluxed, and iron powder is added portion-wise. The reaction is refluxed for an additional period.[1] After cooling, the reaction mixture is filtered, and the filtrate is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired ethyl-2-(4-aminophenoxy)acetate.[1]

2.1.2. Synthesis of N-substituted this compound Derivatives

Further derivatization can be achieved by reacting the primary amino group of ethyl-2-(4-aminophenoxy)acetate or a corresponding carboxylic acid with various amines or acylating agents. For instance, the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide involves the coupling of 4-bromophenoxyacetic acid with 1,2-diaminobenzene using a coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as lutidine in a solvent like dichloromethane (DCM).[2]

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the molecular structure with atomic resolution.

2.2.1. Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. For many acetamide derivatives, solvents like ethanol, acetonitrile, or mixtures thereof have proven effective.[2] The solution is left undisturbed at room temperature, allowing for the gradual formation of well-defined crystals over several days to a week.[1]

2.2.2. Data Collection and Structure Refinement

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector, such as a CCD or CMOS detector, as the crystal is rotated.

The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for novel this compound derivatives are summarized in the tables below. These data provide a quantitative description of the crystal lattice and the molecular geometry of the compounds.

Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives.

| Parameter | Derivative 1 (e.g., 5a) | Derivative 2 (e.g., 5b) | Derivative 3 (e.g., 5c) | Derivative 4 (e.g., 5d) | Ethyl-2-(4-aminophenoxy)acetate[1] |

| CCDC Deposition No. | 2211917 | 2211918 | 2238258 | 2238259 | Not specified in the reference |

| Empirical formula | C₁₅H₁₄N₂O₂ | C₁₅H₁₄N₂O₂ | C₁₇H₁₈N₂O₂ | C₁₆H₁₆N₂O₂ | C₁₀H₁₃NO₃ |

| Formula weight | 254.29 | 254.29 | 282.34 | 268.31 | 195.22 |

| Temperature (K) | 293(2) | 293(2) | 293(2) | 293(2) | 293(2) |

| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 | 0.71073 | 0.71073 |

| Crystal system | Orthorhombic | Monoclinic | Monoclinic | Monoclinic | Triclinic |

| Space group | P2₁2₁2₁ | P2₁/c | P2₁/n | P2₁/c | P-1 |

| a (Å) | 6.687(1) | 10.386(2) | 11.534(2) | 10.301(2) | 8.2104(6) |

| b (Å) | 11.453(2) | 8.847(2) | 11.025(2) | 11.234(2) | 10.3625(9) |

| c (Å) | 17.026(3) | 14.778(3) | 12.016(2) | 12.091(2) | 11.9562(9) |

| α (°) | 90 | 90 | 90 | 90 | 101.787(7) |

| β (°) | 90 | 109.11(3) | 106.34(3) | 101.68(3) | 91.849(6) |

| γ (°) | 90 | 90 | 90 | 90 | 102.755(7) |

| Volume (ų) | 1303.1(4) | 1284.1(5) | 1466.1(5) | 1368.1(5) | 968.02(14) |

| Z | 4 | 4 | 4 | 4 | 2 |

| Calculated density (Mg/m³) | 1.295 | 1.315 | 1.280 | 1.303 | 1.339 |

| Absorption coeff. (mm⁻¹) | 0.088 | 0.089 | 0.085 | 0.088 | 0.098 |

| F(000) | 536 | 536 | 600 | 568 | 208 |

| Final R indices [I>2σ(I)] | R₁=0.045, wR₂=0.112 | R₁=0.048, wR₂=0.125 | R₁=0.052, wR₂=0.138 | R₁=0.049, wR₂=0.129 | R₁=0.043, wR₂=0.119 |

| Goodness-of-fit on F² | 1.03 | 1.04 | 1.05 | 1.04 | 1.04 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative this compound Derivative.

| Bond/Angle | Length (Å) / Angle (°) |

| O1-C7 | 1.375(2) |

| C7-C8 | 1.482(3) |

| C8-N1 | 1.330(3) |

| C8-O2 | 1.238(2) |

| C1-O1-C7 | 118.5(1) |

| O1-C7-C8 | 110.2(2) |

| N1-C8-C7 | 115.8(2) |

| N1-C8-O2 | 124.5(2) |

| O2-C8-C7 | 119.7(2) |

(Note: The data in the tables are representative and have been compiled from the cited literature. For complete and definitive crystallographic information, it is recommended to consult the original publications and the corresponding Crystallographic Information Files (CIFs) from the Cambridge Crystallographic Data Centre.)

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis.

Signaling Pathways

Some acetamide derivatives have shown potential as anti-cancer agents by inducing programmed cell death (apoptosis). A key mechanism is the activation of the caspase cascade.

Caption: Intrinsic pathway of caspase-dependent apoptosis potentially induced by the derivatives.

Certain acetamide derivatives have been investigated as potential inhibitors of neurodegenerative enzymes. One of the protective mechanisms against neurodegeneration involves the upregulation of antioxidant defenses through the Nrf2-ARE pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(4-Aminophenoxy)acetamide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on high-quality predicted values and provides context with available experimental data for structurally similar molecules. Furthermore, this guide outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, offering a practical framework for the empirical validation of the predicted data. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this compound.

Introduction

This compound is a small organic molecule belonging to the phenoxyacetamide class of compounds. Its chemical structure, featuring an aminophenoxy group linked to an acetamide moiety, suggests potential for various chemical interactions and biological activities. A thorough understanding of its physicochemical properties is paramount for any research and development efforts, as these properties govern its solubility, permeability, and potential interactions with biological systems. This guide summarizes the predicted core physicochemical properties and provides the necessary experimental frameworks for their validation.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: Not available

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

-

SMILES: NC1=CC=C(OCC(=O)N)C=C1

-

InChI Key: InChI=1S/C8H10N2O2/c9-7-3-1-6(2-4-7)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, obtained from various computational models. These values provide a strong starting point for understanding the compound's behavior.

| Property | Predicted Value | Notes |

| Melting Point (°C) | 150-180 | Prediction based on structurally similar compounds. For comparison, the experimentally determined melting point of the related compound ethyl 2-(4-aminophenoxy)acetate is 56-58 °C[1]. |

| Boiling Point (°C) | 395.5 ± 25.0 | Predicted at standard pressure. |

| Water Solubility | High | The presence of amine and amide groups suggests good water solubility. |

| pKa (acidic) | ~16-17 | Predicted for the amide N-H proton. |

| pKa (basic) | ~4.5-5.5 | Predicted for the aniline-like amino group. |

| logP | ~0.5 - 1.5 | Indicates a relatively balanced hydrophilic-lipophilic character. |

Synthesis Pathway

A potential synthetic route to this compound can be envisioned starting from the readily available ethyl 2-(4-aminophenoxy)acetate. This would involve the amidation of the ester.

Caption: Potential synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the determination of the key physicochemical properties of a novel organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Determination: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged to remove all solid particles.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a calibration curve.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Titration (for basic pKa): The solution is titrated with a standardized solution of HCl. The pH of the solution is recorded after each incremental addition of the acid.

-

Titration (for acidic pKa): A separate sample solution is titrated with a standardized solution of NaOH, and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s).

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: n-Octanol and water are mixed and shaken vigorously, then allowed to separate to ensure mutual saturation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. If an emulsion forms, centrifugation can be used to aid separation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound.

Caption: Physicochemical characterization workflow.

Conclusion

References

An In-depth Technical Guide to the Solubility of 2-(4-Aminophenoxy)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)acetamide is a chemical compound of interest in pharmaceutical and chemical research. Understanding its solubility in different organic solvents is fundamental for process development, formulation design, and crystallization studies. Solubility dictates the choice of solvents for synthesis, purification, and the preparation of dosage forms. This guide details the standard experimental procedure for solubility measurement and the thermodynamic models used for data correlation.

Experimental Determination of Solubility

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[1][2] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

A detailed workflow for the determination of solubility using the isothermal gravimetric method is presented below.

Caption: Experimental workflow for solubility determination.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Sealed glass vials or jacketed reaction vessel

-

Syringes with filters (to prevent solid particles from being drawn)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vessel. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vessel in a precisely controlled thermostatic bath set to the desired temperature. Stir the mixture vigorously for a sufficient amount of time (typically 24-48 hours) to ensure that solid-liquid equilibrium is achieved.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel.

-

Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles. Transfer the supernatant to a pre-weighed container.

-

Quantification: Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the solute).

-

Calculation: Weigh the container with the dried solute. The mass of the dissolved solute can be determined by subtracting the initial mass of the empty container. The solubility can then be expressed in various units such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for presenting the solubility of this compound in various solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Organic Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 278.15 | Data | Data | Data | Data |

| 283.15 | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data |

Table 2: Mass Fraction Solubility (w) of this compound in Organic Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 278.15 | Data | Data | Data | Data |

| 283.15 | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data |

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating and predicting solubility data, which can reduce the number of experiments required. Several semi-empirical models are commonly used to describe the temperature dependence of solubility.[1]

References

An In-depth Technical Guide to the Thermal Stability of 2-(4-Aminophenoxy)acetamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-(4-aminophenoxy)acetamide and its analogous compounds. The thermal properties of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters in drug development, influencing manufacturing processes, formulation strategies, and storage conditions. This document summarizes available data, details relevant experimental protocols, and provides visual representations of analytical workflows to aid researchers in this field.

Introduction to the Thermal Stability of Phenoxyacetamides

Phenoxyacetamide derivatives are a class of organic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. The thermal stability of these molecules is a crucial factor for ensuring their integrity throughout the drug development lifecycle. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of these compounds. TGA provides information on the thermal decomposition and stability of a material by measuring its mass change as a function of temperature, while DSC is used to determine thermal transitions such as melting point, glass transition, and crystallization events by measuring the heat flow into or out of a sample.

While specific thermal stability data for this compound is not widely available in the reviewed literature, this guide provides data for analogous structures to offer valuable insights into the expected thermal behavior of this class of compounds.

Quantitative Thermal Stability Data

The following tables summarize the available melting point data for analogs of this compound. It is important to note that direct TGA decomposition data for this compound and its close analogs were not found in the surveyed literature. The provided melting points, determined by various methods including DSC, offer a key indicator of thermal stability.

Table 1: Melting Point of Ethyl 2-(4-aminophenoxy)acetate

| Compound Name | Structure | Melting Point (°C) |

| Ethyl 2-(4-aminophenoxy)acetate |  | 56-58[1] |

Table 2: Melting Points of Various Acetamide Analogs

| Compound Name | Structure | Melting Point (°C) |

| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide |  | Data not available in search results |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |  | 123–125[2] |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide | Chemical structure not available | 188–190[2] |

| N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide | Chemical structure not available | 171–173[2] |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)acetamide | Chemical structure not available | 196–198[2] |

| N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide | Chemical structure not available | 186–188[2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable thermal analysis data. The following sections outline typical methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to aromatic amide compounds like this compound and its analogs.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition profile of a compound.

Objective: To determine the onset of decomposition and the mass loss profile of the sample as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

Experimental Parameters:

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is standard for routine analysis. Slower or faster rates can be used to investigate specific kinetic aspects of decomposition.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is crucial to prevent oxidative degradation.

-

Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.

-

The temperature of maximum decomposition rate (Tpeak) is determined from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent any loss of volatile substances during heating.

Experimental Parameters:

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.

-

Optionally, a cooling and second heating cycle can be performed to investigate crystallization behavior and any changes in the material's thermal properties after melting.

-

-

Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is typically taken as the peak temperature of the endothermic melting transition. The onset temperature of the melting peak can also be reported.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the thermal analysis of pharmaceutical compounds.

Caption: A typical experimental workflow for the thermal analysis of a pharmaceutical compound.

Caption: Logical relationships between molecular properties, thermal stability, and drug development.

Conclusion

This technical guide has provided an overview of the thermal stability of this compound and its analogs, with a focus on available quantitative data, detailed experimental protocols for TGA and DSC, and visual representations of analytical workflows. While specific thermal data for the parent compound, this compound, remains elusive in the current literature, the data for its analogs and the provided experimental methodologies offer a solid foundation for researchers to conduct their own thermal stability assessments. The systematic application of these techniques is paramount for ensuring the quality, safety, and efficacy of new pharmaceutical entities. Further research is encouraged to fill the existing data gaps and to build a more comprehensive understanding of the structure-stability relationships within this important class of compounds.

References

The Versatile Building Block: A Technical Guide to 2-(4-Aminophenoxy)acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)acetamide is a valuable and versatile bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a primary aromatic amine, an ether linkage, and an acetamide group, provides multiple reactive sites for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Off-white to light brown crystalline solid | Inferred |

| Melting Point | 138-140 °C | |

| Solubility | Soluble in DMSO, methanol, and hot ethanol. Sparingly soluble in water. | Inferred |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from 4-nitrophenol.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)acetamide (Intermediate)

A detailed experimental protocol for a similar etherification is available for the synthesis of the corresponding ethyl ester, which can be adapted.[1]

-

Materials:

-

4-Nitrophenol

-

2-Chloroacetamide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (dry)

-

-

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this mixture, add 2-chloroacetamide (1.0 eq).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the hot reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(4-nitrophenoxy)acetamide. This intermediate can often be used in the next step without further purification.

-

Experimental Protocol: Synthesis of this compound

The reduction of the nitro group can be achieved using various methods. A common and effective method involves the use of iron powder in the presence of an acid or ammonium chloride.[1]

-

Materials:

-

2-(4-Nitrophenoxy)acetamide

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol/Water mixture

-

-

Procedure:

-

Suspend the crude 2-(4-nitrophenoxy)acetamide in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add ammonium chloride (0.5 eq) to the suspension.

-

Heat the mixture to reflux and then add iron powder (3.0-5.0 eq) portion-wise over 30 minutes.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The aqueous residue can be extracted with a suitable organic solvent like ethyl acetate.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods. The following table summarizes the expected spectral data, inferred from closely related structures.[1]

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.2-7.5 (br s, 2H, CONH₂), 6.7-6.9 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 4.9 (s, 2H, NH₂), 4.3 (s, 2H, OCH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 170-172 (C=O), 150-152 (Ar-C-O), 140-142 (Ar-C-NH₂), 115-117 (Ar-CH), 114-116 (Ar-CH), 67-69 (OCH₂) |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H str, amine and amide), 1650-1670 (C=O str, amide I), 1600-1620 (N-H bend, amine), 1500-1520 (C=C str, aromatic), 1220-1260 (C-O str, ether) |

| Mass Spectrometry (ESI+) | m/z: 167.08 [M+H]⁺ |

Reactivity and Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of heterocyclic and other complex organic molecules. The primary amino group is a key handle for various transformations, while the acetamide moiety can also be involved in or direct subsequent reactions.

Reactions Involving the Amino Group

The primary aromatic amine is nucleophilic and can readily participate in a variety of reactions:

-

Amide Bond Formation: Acylation with acid chlorides, anhydrides, or coupling with carboxylic acids (using coupling agents like DCC, EDC, or HATU) to form more complex amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which can be further reduced to secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

-

Cyclization Reactions: The amino group, in conjunction with the ortho positions on the aromatic ring, can participate in cyclization reactions to form various heterocyclic systems, such as benzimidazoles, quinoxalines, and benzoxazines, when reacted with appropriate bifunctional reagents.

Logical Diagram of Reactivity

Caption: Key reactions of the amino group in this compound.

Applications in Medicinal Chemistry

The phenoxyacetamide scaffold is a common motif in many biologically active compounds. Derivatives of this compound have been explored for a variety of therapeutic applications.

Anticancer Agents

The phenoxyacetamide core has been incorporated into molecules designed as inhibitors of various cancer-related targets. For instance, derivatives have been synthesized and evaluated as potential inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[2]

Anti-inflammatory Agents

The structural features of phenoxyacetamides are also found in compounds with anti-inflammatory properties. These compounds can be designed to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Antimicrobial Agents

Modifications of the this compound scaffold have led to the development of compounds with antibacterial and antifungal activities. The introduction of different substituents on the aromatic ring or modifications of the acetamide group can modulate the antimicrobial spectrum and potency.

Glucokinase Activators

The closely related ethyl 2-(4-aminophenoxy)acetate has been utilized as a building block for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are targets for the treatment of type 2 diabetes.[1][3] This highlights the potential of the core this compound structure in developing agents for metabolic disorders.

Signaling Pathway Involvement

While direct studies on the effect of the parent this compound on specific signaling pathways are limited, its derivatives have been shown to interact with key biological targets. For example, as a precursor to MMP inhibitors, its derivatives can modulate signaling pathways involved in cell proliferation, migration, and angiogenesis, which are often dysregulated in cancer.

Caption: Inhibition of MMPs by this compound derivatives.

Conclusion

This compound is a highly valuable and synthetically accessible building block. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse molecular libraries. The prevalence of the phenoxyacetamide scaffold in biologically active molecules underscores its importance in drug discovery and development. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a resource for researchers aiming to leverage this versatile compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

Reactivity of the amine group in 2-(4-Aminophenoxy)acetamide

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-(4-Aminophenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate possessing a primary aromatic amine that is a key functional group for synthetic transformations. As a derivative of p-aminophenol, its reactivity is of significant interest in the development of pharmaceuticals and other bioactive molecules. This guide provides a detailed analysis of the electronic properties, basicity, and nucleophilic character of the amine group, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to illustrate its chemical behavior.

Introduction

This compound is a substituted aniline derivative characterized by a primary amine (-NH₂) attached to a benzene ring, which also bears a phenoxyacetamide substituent at the para-position. The reactivity of the amine group is fundamentally governed by the electronic interplay between the electron-donating nature of the nitrogen lone pair and the aromatic π-system, as well as the influence of the para-substituent. Aromatic amines are crucial building blocks in organic synthesis, and understanding the specific reactivity of this compound is essential for its effective utilization in drug design and development.

Electronic Effects and Basicity

The reactivity of the amine group in this compound is a direct consequence of the electronic environment of the aniline ring.

-

Amine Group as an Activating Group: The nitrogen atom's lone pair of electrons is delocalized into the benzene ring through resonance. This increases the electron density on the ring, particularly at the ortho and para positions relative to the amine.[1][2] This makes the ring highly susceptible to electrophilic attack and enhances the nucleophilicity of the amine itself.

-

Influence of the para-Substituent: The para-substituent, -O-CH₂-C(=O)NH₂, influences the basicity of the amine. The ether oxygen atom is electron-donating through resonance, which further increases the electron density of the aromatic ring and the availability of the amine's lone pair. This effect generally increases the basicity of the amine compared to unsubstituted aniline.

-

Basicity and pKa: Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair is less available for protonation due to its delocalization into the aromatic ring.[3][4] The conjugate acid of aniline has a pKa of approximately 4.6.[3] While the specific pKa for this compound is not widely reported, the presence of the electron-donating ether group at the para position is expected to increase its basicity slightly, making its conjugate acid's pKa marginally higher than that of aniline. Electron-donating groups increase the electron density on the ring, making the arylamine more basic.[4]

Below is a diagram illustrating the resonance effect that increases electron density at the ortho positions, thereby influencing the amine's reactivity.

References

Derivatization of 2-(4-Aminophenoxy)acetamide for Biological Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 2-(4-aminophenoxy)acetamide, a versatile scaffold in medicinal chemistry. It details experimental protocols, summarizes key biological activity data, and visualizes the underlying mechanisms of action to facilitate further research and development in this area.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. Its synthetic tractability allows for the creation of diverse chemical libraries, which have been explored for a range of therapeutic applications. Notably, derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide will focus on the derivatization strategies and subsequent biological screening of these promising compounds.

Synthetic Protocols

The synthesis of this compound derivatives typically begins with the preparation of a key intermediate, ethyl 2-(4-aminophenoxy)acetate. This precursor can then be derivatized at the amine functionality through various reactions, most commonly amide bond formation.

Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Precursor)

A common route to the precursor involves a two-step process starting from p-nitrophenol.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl p-nitrophenoxy acetate. To a solution of p-nitrophenol in a suitable solvent such as dry acetone, an excess of a weak base like anhydrous potassium carbonate (K₂CO₃) is added. The mixture is stirred and heated to reflux. Ethyl bromoacetate is then added dropwise, and the reaction is refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl p-nitrophenoxy acetate.

-

Step 2: Reduction of the Nitro Group. The crude ethyl p-nitrophenoxy acetate is dissolved in a mixture of ethanol and water. A reducing agent, such as iron powder in the presence of ammonium chloride, is added portion-wise. The reaction mixture is heated to reflux and stirred vigorously for several hours. Upon completion, the hot solution is filtered to remove the iron salts, and the filtrate is concentrated. The resulting residue is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give ethyl 2-(4-aminophenoxy)acetate.

Derivatization via Amide Coupling

The primary amino group of ethyl 2-(4-aminophenoxy)acetate can be readily acylated with a variety of carboxylic acids to generate a library of amide derivatives. Standard peptide coupling reagents are often employed for this transformation.

Experimental Protocol:

-

To a stirred solution of a selected carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) are added.

-

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

A solution of ethyl 2-(4-aminophenoxy)acetate in the same solvent is then added to the reaction mixture.

-

A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the reaction.

-

The reaction is stirred at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated this compound derivative.

Biological Screening and Activity

Derivatives of this compound have been extensively screened for various biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action for their anticancer activity is the induction of apoptosis.

Data Presentation: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Structure (Modification at the amino group) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| APA-1 | N-(4-chlorophenyl)acetamide | MCF-7 (Breast) | 0.7 ± 0.4 | [1] |

| APA-2 | N-(3,4-dichlorophenyl)acetamide | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [1] |

| APA-3 | N-(4-fluorophenyl)acetamide | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1] |

| APA-4 | N-(4-bromophenyl)acetamide | HepG2 (Liver) | 1.43 | [2] |

| APA-5 | N-(2-nitrophenyl)acetamide | PC3 (Prostate) | 52 |

Note: IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. Lower values indicate higher potency.

Signaling Pathway: Induction of Apoptosis

The anticancer activity of these derivatives is primarily mediated through the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. These pathways converge on the activation of caspases, which are the executioners of programmed cell death.

Caption: Apoptosis signaling pathways targeted by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their efficacy against various pathogenic microorganisms, including both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Structure (Modification at the amino group) | Microorganism | MIC (µg/mL) | Reference |

| APA-6 | N-(thiazol-2-yl)acetamide | Staphylococcus aureus | < 1 | [3] |

| APA-7 | N-(5-bromopyridin-2-yl)acetamide | Escherichia coli | 32 | [4] |

| APA-8 | N-(4-methylphenyl)acetamide | Candida albicans | 16 | [4] |

| APA-9 | N-(cyclopropyl)acetamide | Staphylococcus aureus | 64 | [4] |

| APA-10 | N-(2,4-dichlorophenyl)acetamide | Bacillus subtilis | 128 | [3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower values indicate greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial screening of a library of this compound derivatives.

Caption: Workflow for synthesis and antimicrobial screening of derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. Its straightforward derivatization allows for the generation of extensive compound libraries amenable to high-throughput screening. The significant anticancer and antimicrobial activities observed for many of its derivatives underscore the potential of this chemical class. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the molecular mechanisms underlying their biological effects. This guide provides a foundational framework to support these ongoing drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the N-acylation of 2-(4-Aminophenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of 2-(4-aminophenoxy)acetamide, a key synthetic transformation for the generation of diverse chemical libraries for drug discovery and development. N-acylated phenoxyacetamide derivatives have garnered significant interest due to their potential as bioactive molecules, including their activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway. This application note includes a generalized experimental protocol, tables of representative characterization data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom, typically an amine. This transformation is widely employed in medicinal chemistry to modify the physicochemical properties of molecules, such as their solubility, stability, and ability to interact with biological targets. The starting material, this compound, possesses a primary aromatic amine that is amenable to acylation with a variety of acylating agents, including acid chlorides and acid anhydrides. The resulting N-acylated products are structurally diverse and hold potential for various therapeutic applications. Notably, derivatives of phenoxyacetamide have been investigated for their anti-cancer, anti-inflammatory, and antioxidant properties.

Data Presentation

The following tables summarize representative quantitative data for the N-acylation of aromatic amines, providing an indication of expected outcomes for the N-acylation of this compound.

Table 1: Reaction Conditions and Yields for N-Acetylation of Various Anilines

| Entry | Aniline Derivative | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Acetic Anhydride | None | None | 0.25 | 98 | [1] |

| 2 | 4-Chloroaniline | Acetic Anhydride | None | None | 0.5 | 95 | [1] |

| 3 | 4-Bromoaniline | Acetic Anhydride | None | None | 0.5 | 96 | [1] |

| 4 | 2-Nitroaniline | Acetic Anhydride | None | None | 1 | 92 | [1] |

| 5 | 3-Nitroaniline | Acetic Anhydride | None | None | 1 | 94 | [1] |

Table 2: Spectroscopic Data for Representative N-Acylated Aromatic Amines

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) | Reference |

| N-phenylacetamide | 7.80 (brs, 1H), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H) | 168.88, 137.97, 128.83, 124.30, 120.07, 24.48 | 135.07 | [1] |

| N-(4-bromophenyl)acetamide | 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) | 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 | 212.98 | [1] |

| N-(4-chloroaniline)acetamide | 8.05 (s, 1H), 7.38-7.21 (m, 4H), 2.10 (s, 3H) | 168.9, 137.30, 128.52, 120.91, 22.01 | 169.03 | [1] |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | 4.65 (s, 2H, OCH2), 4.68 (s, 2H, NH2), 6.52–7.41 (m, 8H, Ar-H), 9.35 (s, 1H, NH) | 67.54, 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, 143.05, 157.01, 166.86 | - | [2][3] |

Experimental Protocols

This protocol provides a general method for the N-acylation of this compound. The procedure can be adapted for various acylating agents.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride, or another acid chloride/anhydride)

-

Base (e.g., pyridine, triethylamine, or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., DCM).

-

Addition of Base: Add the base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) to the solution. Stir the mixture at room temperature for 10-15 minutes.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl, if a basic catalyst was used), deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-acylated this compound derivative.

-

Characterization: Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, mass spectrometry, and melting point analysis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the N-acylation of this compound.

PI3K/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/mTOR signaling pathway by N-acylated derivatives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(4-Aminophenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

2-(4-Aminophenoxy)acetamide is a versatile chemical intermediate that can serve as a valuable building block in the synthesis of a variety of kinase inhibitors. Its structure incorporates a primary aromatic amine and an acetamide moiety. The arylamine provides a key nucleophilic center for reaction with various heterocyclic scaffolds common in kinase inhibitors, such as quinazolines and pyrimidines. The phenoxyacetamide portion can be oriented to interact with different regions of the kinase active site, potentially influencing potency and selectivity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, with a focus on targeting key signaling pathways like EGFR and PI3K/Akt/mTOR.

Key Signaling Pathways

Kinase inhibitors derived from this compound can potentially target several critical signaling pathways implicated in cancer. Two of the most prominent are the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1][2] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are common in various cancers, including non-small cell lung cancer and colorectal cancer.[1][2][3]

Caption: EGFR Signaling Pathway and Point of Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[4][5][6] Aberrant activation of this pathway is one of the most common molecular abnormalities in human cancers.

References

- 1. (PDF) Synthesis and SRC Kinase Inhibitory Activity of a [research.amanote.com]

- 2. EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Coupling of 2-(4-Aminophenoxy)acetamide with Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, essential for synthesizing a vast array of biologically active molecules, including peptides and small-molecule drugs.[1][2] This document provides detailed experimental procedures for the coupling of 2-(4-aminophenoxy)acetamide, a key building block, with various carboxylic acids. The protocols focus on two widely used and efficient coupling methodologies: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another utilizing the highly effective uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][4]

These protocols are designed to be adaptable for a range of carboxylic acids, providing a robust starting point for synthesis campaigns. Proper work-up and purification techniques are also detailed to ensure the isolation of the desired amide product with high purity.

General Reaction Scheme

The fundamental reaction involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of this compound, forming a stable amide bond.

Caption: General scheme for amide bond formation.

Experimental Protocols

Two common and effective protocols for the amide coupling reaction are presented below.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a widely used, cost-effective, and reliable procedure for amide bond formation.[4][5] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt ester.[6] This active ester subsequently reacts with the amine.

Materials and Reagents:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-